Cas no 1804200-76-7 (2-Methyl-5-(3-oxopropyl)phenylacetic acid)

2-Methyl-5-(3-oxopropyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Methyl-5-(3-oxopropyl)phenylacetic acid
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- インチ: 1S/C12H14O3/c1-9-4-5-10(3-2-6-13)7-11(9)8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
- InChIKey: ZGNDMWTVOYENJH-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C=C(C=CC=1C)CCC=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 54.4
2-Methyl-5-(3-oxopropyl)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010015153-1g |
2-Methyl-5-(3-oxopropyl)phenylacetic acid |
1804200-76-7 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
Alichem | A010015153-500mg |
2-Methyl-5-(3-oxopropyl)phenylacetic acid |
1804200-76-7 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
Alichem | A010015153-250mg |
2-Methyl-5-(3-oxopropyl)phenylacetic acid |
1804200-76-7 | 97% | 250mg |
484.80 USD | 2021-07-05 |
2-Methyl-5-(3-oxopropyl)phenylacetic acid 関連文献
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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3. Book reviews
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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7. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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10. Book reviews
2-Methyl-5-(3-oxopropyl)phenylacetic acidに関する追加情報
Professional Introduction to 2-Methyl-5-(3-oxopropyl)phenylacetic Acid (CAS No. 1804200-76-7)
2-Methyl-5-(3-oxopropyl)phenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 1804200-76-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its phenylacetic acid backbone with a methyl group at the 2-position and a 3-oxopropyl substituent at the 5-position, exhibits a unique structural framework that makes it a promising candidate for various biochemical applications. The presence of both aromatic and aliphatic functional groups in its molecular structure imparts distinct chemical properties, enabling its utility in multiple research domains.
The synthesis and characterization of 2-methyl-5-(3-oxopropyl)phenylacetic acid have been subjects of extensive study due to its potential pharmacological significance. The compound’s molecular architecture suggests that it may interact with biological targets in ways that could be beneficial for drug development. Specifically, the carboxylic acid moiety at one end of the molecule allows for salt formation, which is a common strategy in pharmaceutical formulations to enhance solubility and bioavailability. Additionally, the phenyl ring, combined with the 3-oxopropyl side chain, provides a platform for further derivatization, enabling researchers to modify its properties for specific applications.
In recent years, there has been growing interest in phenylacetic acid derivatives as potential therapeutic agents. These compounds are known for their involvement in various biological pathways, including neurotransmitter systems and inflammatory responses. The structural features of 2-methyl-5-(3-oxopropyl)phenylacetic acid make it an intriguing candidate for investigating its role in these processes. For instance, the methyl group and the 3-oxopropyl side chain could influence how the molecule interacts with enzymes or receptors, potentially leading to novel pharmacological effects.
One of the most compelling aspects of this compound is its potential application in the development of drugs targeting neurological disorders. Phenylacetic acid derivatives have been studied for their ability to modulate neurotransmitter release and receptor activity. The unique substitution pattern in 2-methyl-5-(3-oxopropyl)phenylacetic acid may confer selectivity for certain neural pathways, making it a valuable tool for researchers exploring new treatments for conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have suggested that compounds with similar structures may exhibit anxiolytic and antidepressant properties, although further research is needed to fully elucidate these effects.
The chemical properties of 2-methyl-5-(3-oxopropyl)phenylacetic acid also make it suitable for use as an intermediate in synthetic chemistry. Its reactivity allows for the introduction of additional functional groups or modifications, enabling the creation of more complex molecules with tailored biological activities. This versatility is particularly valuable in drug discovery pipelines, where intermediates play a crucial role in optimizing lead compounds. Researchers can leverage the compound’s structural features to design derivatives with enhanced potency or reduced toxicity, thereby accelerating the development of new therapeutic agents.
Another area where this compound shows promise is in the field of inflammation research. Phenylacetic acid derivatives have been implicated in modulating inflammatory responses by interacting with signaling pathways involved in immune cell function. The presence of both aromatic and aliphatic components in 2-methyl-5-(3-oxopropyl)phenylacetic acid suggests that it could influence key inflammatory mediators such as prostaglandins or leukotrienes. By targeting these pathways, the compound may offer therapeutic benefits in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
The synthesis of 2-methyl-5-(3-oxopropyl)phenylacetic acid presents an interesting challenge due to its complex structural motif. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production methods, making it feasible to obtain sufficient quantities of the compound for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions or enzymatic transformations have been employed to construct key functional groups with high precision.
In conclusion,2-methyl-5-(3-oxopropyl)phenylacetic acid (CAS No. 1804200-76-7) represents a fascinating compound with diverse potential applications in pharmaceutical research and drug development. Its unique structural features—comprising a phenyl ring substituted with both a methyl group and a 3-oxopropyl side chain—endow it with distinctive chemical properties that make it valuable for investigating biological pathways related to neurotransmission and inflammation. As research continues to uncover new therapeutic targets and mechanisms,this compound is poised to play an important role in advancing our understanding of disease processes and developing innovative treatments.
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